molecular formula C13H10F3NO3S B13055232 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate

2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate

Cat. No.: B13055232
M. Wt: 317.29 g/mol
InChI Key: UKEMOSVXGUPEEE-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C13H10F3NO3S. This compound is known for its unique chemical structure, which includes a trifluoromethanesulfonate group attached to a phenyl ring substituted with a pyridin-4-yl group and a methyl group. The presence of the trifluoromethanesulfonate group imparts significant reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate typically involves the reaction of 2-Methyl-4-(pyridin-4-YL)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated trifluoromethanesulfonic acid. The reaction proceeds at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in stainless steel reactors equipped with temperature control and inert gas protection to prevent moisture and oxygen from affecting the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Bases: Pyridine, triethylamine

Major Products Formed

    Substitution Products: Amines, ethers, thioethers

    Coupling Products: Biaryl compounds

    Reduction Products: Phenol derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate is unique due to the presence of both a pyridin-4-yl group and a methyl group on the phenyl ring. This structural feature enhances its reactivity and makes it a versatile intermediate in various chemical transformations. The trifluoromethanesulfonate group also provides excellent leaving group properties, facilitating efficient substitution and coupling reactions .

Properties

Molecular Formula

C13H10F3NO3S

Molecular Weight

317.29 g/mol

IUPAC Name

(2-methyl-4-pyridin-4-ylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C13H10F3NO3S/c1-9-8-11(10-4-6-17-7-5-10)2-3-12(9)20-21(18,19)13(14,15)16/h2-8H,1H3

InChI Key

UKEMOSVXGUPEEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=NC=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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